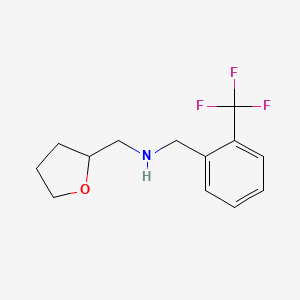
1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine is a complex organic compound that features a tetrahydrofuran ring and a trifluoromethylbenzyl group
Preparation Methods
One common synthetic route involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the alkylated tetrahydrofuran . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and trifluoromethylbenzyl group contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Tetrahydrofuran-2-yl)-N-(2-(trifluoromethyl)benzyl)methanamine can be compared with other similar compounds, such as:
Tetrahydro-2-(3,3,3-trifluoropropyl)furan: This compound features a similar tetrahydrofuran ring but with different substituents.
2,2,5,5-Tetramethyltetrahydrofuran: This compound is a non-peroxide forming ether with unique solvent properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16F3NO |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-9-11-5-3-7-18-11/h1-2,4,6,11,17H,3,5,7-9H2 |
InChI Key |
QMVUFIUACWHVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















